molecular formula C13H13ClN4OS B292838 1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone

1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone

Cat. No. B292838
M. Wt: 308.79 g/mol
InChI Key: QUSKWMTYAAPXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in the development and progression of various diseases. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
Several studies have reported the biochemical and physiological effects of 1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone in vitro and in vivo. Some of the most notable effects include the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of viral replication, and the modulation of neurotransmitter release in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone in lab experiments is its high potency and selectivity for certain enzymes and proteins. However, one of the main limitations is the lack of information on its potential side effects and toxicity, which may limit its use in certain applications.

Future Directions

There are several promising future directions for the research of 1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone. Some of the most notable areas include the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases, as well as the exploration of its potential applications in other fields such as agriculture and materials science. Further research is needed to fully understand the potential of this compound and to address its limitations and challenges.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone has been reported in several scientific studies. One of the most common methods involves the reaction of 4-chlorobenzaldehyde with 5-amino-1,2,4-triazole in the presence of sodium ethoxide to yield the intermediate product, which is then treated with thioacetic acid to form the final compound.

Scientific Research Applications

1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Some of the most promising research areas include the development of new drugs for the treatment of cancer, neurological disorders, and infectious diseases.

properties

Molecular Formula

C13H13ClN4OS

Molecular Weight

308.79 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-(1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)ethanone

InChI

InChI=1S/C13H13ClN4OS/c14-10-4-2-9(3-5-10)11(19)8-20-13-17-16-12-15-6-1-7-18(12)13/h2-5H,1,6-8H2,(H,15,16)

InChI Key

QUSKWMTYAAPXGX-UHFFFAOYSA-N

Isomeric SMILES

C1CN=C2NN=C(N2C1)SCC(=O)C3=CC=C(C=C3)Cl

SMILES

C1CN=C2NN=C(N2C1)SCC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN=C2NN=C(N2C1)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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